[5-(Aminomethyl)-2-fluorophenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(aminomethyl)-2-fluorophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOBCJIBLEPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Aminomethyl 2 Fluorophenyl Methanol
Retrosynthetic Analysis of [5-(Aminomethyl)-2-fluorophenyl]methanol
A retrosynthetic analysis of this compound suggests several feasible disconnection points. The primary amine can be disconnected to reveal a carbonyl group, leading back to a key intermediate, 2-fluoro-5-formylbenzonitrile. This aldehyde can be further simplified to o-fluorobenzonitrile. The benzyl (B1604629) alcohol moiety can be retrosynthetically derived from the corresponding aldehyde functionality.
This analysis highlights three critical transformations: the introduction of the aminomethyl group, the formation of the benzyl alcohol, and the synthesis of the core fluorinated aromatic ring with appropriate functional groups. The forward synthesis, therefore, would likely involve the preparation of a suitably substituted fluorinated benzaldehyde (B42025) or nitrile, followed by the installation of the aminomethyl and hydroxymethyl groups.
Established Synthetic Routes to Key Precursors of this compound
The successful synthesis of this compound hinges on the efficient preparation of its key precursors. These precursors are typically substituted fluorinated aromatic compounds that can be elaborated into the target molecule.
The synthesis of fluorinated benzaldehydes can be achieved through various methods, including halogen exchange reactions and direct functionalization. For instance, 2-fluoro-5-formylbenzonitrile, a crucial precursor, can be synthesized from o-fluorobenzonitrile. One patented method involves the reaction of o-fluorobenzonitrile with paraformaldehyde and a halide under acidic conditions to yield an intermediate that is then oxidized to the desired aldehyde. google.com In one example, the use of pyridinium (B92312) chlorochromate as the oxidizing agent resulted in a 65% yield of 2-fluoro-5-formylbenzonitrile. google.com
Another approach to fluorinated benzaldehydes is the direct bromination of a fluorobenzaldehyde. For example, 2-fluoro-5-bromobenzaldehyde can be prepared by reacting o-fluorobenzaldehyde with a bromination reagent in the presence of a Lewis acid catalyst. google.com
| Starting Material | Reagents | Product | Yield |
| o-Fluorobenzonitrile | 1. Paraformaldehyde, NaCl, H₂SO₄, ZnCl₂ 2. Pyridinium chlorochromate | 2-Fluoro-5-formylbenzonitrile | 65% google.com |
| o-Fluorobenzaldehyde | Brominating agent, Lewis acid | 2-Fluoro-5-bromobenzaldehyde | High yield google.com |
The introduction of an aminomethyl group onto an aromatic ring is a common transformation in organic synthesis. Two primary methods for this are the reduction of nitriles and the reductive amination of aldehydes.
The reduction of aromatic nitriles to benzylamines can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like platinum or palladium on carbon is a widely used method. youtube.com Alternatively, chemical reducing agents such as lithium aluminum hydride or tin and hydrochloric acid can be employed. youtube.com
Reductive amination of benzaldehydes with ammonia (B1221849) offers a direct route to primary benzylamines. acs.org This reaction can be catalyzed by transition metal complexes, such as those containing rhodium or iridium. acs.org The choice of catalyst and reaction conditions can influence the selectivity for the primary amine over secondary or tertiary amine byproducts. researchgate.net
| Precursor | Method | Reagents | Product |
| Aromatic Nitrile | Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Benzylamine (B48309) |
| Aromatic Nitrile | Chemical Reduction | LiAlH₄ or Sn/HCl | Benzylamine |
| Benzaldehyde | Reductive Amination | NH₃, Rh or Ir catalyst | Benzylamine |
While the outline specifies carboxylic acid derivatives, a more direct precursor to the benzyl alcohol in this compound is the corresponding benzaldehyde. The reduction of benzaldehydes to benzyl alcohols is a fundamental transformation in organic chemistry.
A common and efficient method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). ugm.ac.id This reagent is selective for aldehydes and ketones and is generally unreactive towards other functional groups like nitriles. The reaction is typically carried out in an alcoholic solvent. Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which will also reduce nitriles.
Biocatalytic reductions using plant-based enzymes have also been explored for the conversion of benzaldehydes to benzyl alcohols, offering a greener alternative to traditional chemical methods. tandfonline.comscielo.org.mx
Direct and Indirect Synthetic Pathways to this compound
A plausible synthetic pathway to this compound starts from the key precursor, 2-fluoro-5-formylbenzonitrile. google.comchemicalbook.comchemicalbook.com This intermediate possesses both the nitrile and aldehyde functionalities that can be selectively transformed.
An indirect pathway would involve the initial reduction of the aldehyde group to a benzyl alcohol. The resulting 2-fluoro-5-(hydroxymethyl)benzonitrile (B1272633) can then be subjected to reduction of the nitrile group to afford the final product, this compound.
A more direct route could involve the simultaneous reduction of both the nitrile and aldehyde functionalities. However, achieving selectivity and avoiding side reactions can be challenging with this approach.
Reductive amination provides a powerful method for the formation of the aminomethyl group directly from an aldehyde. pearson.commasterorganicchemistry.com In the context of synthesizing this compound, one could envision a strategy starting from a precursor containing a formyl group at the 5-position.
For instance, starting with 2-fluoro-5-formylbenzoic acid or its ester derivative, the aldehyde could undergo reductive amination with ammonia in the presence of a suitable reducing agent to form the aminomethyl group. acs.org Subsequently, the carboxylic acid or ester would be reduced to the benzyl alcohol.
Alternatively, if starting from 2-fluoro-5-formylbenzonitrile, a reductive amination of the aldehyde is not the most direct approach as the nitrile group is already a precursor to the aminomethyl group. In this case, direct reduction of the nitrile is the more logical step. The reductive amination of benzaldehydes with aqueous ammonia has been successfully achieved using rhodium-based catalysts in combination with water-soluble phosphines. acs.org
Reduction of Carbonyl Groups to Hydroxyl Functions
A primary method for generating the hydroxymethyl group (-CH₂OH) in this compound is through the reduction of a corresponding carbonyl group, such as an aldehyde (-CHO) or a carboxylic acid derivative (e.g., -COOCH₃). The choice of reducing agent is critical to ensure high yield and chemoselectivity, particularly in the presence of other reducible groups.
Commonly employed reducing agents include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, by these reagents. ncert.nic.in For a precursor like 2-fluoro-5-formylbenzonitrile, a selective reduction of the aldehyde group is necessary without affecting the nitrile group. While NaBH₄ is generally milder and more selective for aldehydes over esters and nitriles, stronger reagents like LiAlH₄ would likely reduce both functionalities. The Stephen reaction, which reduces nitriles to aldehydes using stannous chloride and HCl, followed by hydrolysis, offers another route to generate the necessary aldehyde precursor. ncert.nic.in
Catalytic hydrogenation is another effective method for carbonyl reduction. ncert.nic.in A notable example is the Rosenmund reduction, where an acyl chloride is hydrogenated over a palladium-on-barium-sulfate catalyst to yield an aldehyde. ncert.nic.in For the synthesis of the target molecule, a precursor such as 5-(protected-aminomethyl)-2-fluorobenzoyl chloride could be reduced to the corresponding aldehyde, which is then further reduced to the alcohol. The selection of the reducing agent and reaction conditions is pivotal for the successful synthesis. For instance, a zinc-catalyzed reduction using pinacolborane (HBpin) has been shown to be effective for aldehydes and ketones, tolerating sensitive functional groups including fluoro and aminomethyl moieties. nih.gov
Table 1: Comparison of Reducing Agents for Carbonyl to Hydroxyl Group Conversion
| Reducing Agent | Precursor Functional Group | Selectivity Profile | Typical Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | High for aldehydes over ketones, esters, and nitriles. researchgate.netrsc.org | Methanol (B129727)/Ethanol, Room Temp. |
| Lithium Aluminium Hydride (LiAlH₄) | Aldehyde, Ketone, Ester, Carboxylic Acid, Nitrile | Powerful, non-selective reducing agent. ncert.nic.in | Anhydrous ether (e.g., THF, Et₂O), 0°C to reflux. |
| Catalytic Hydrogenation (H₂/Catalyst) | Aldehyde, Ketone, Nitrile | Catalyst dependent (e.g., Pd, Pt, Ni). Can reduce multiple groups. | H₂ gas, pressure, various solvents. |
| Diisobutylaluminium Hydride (DIBAL-H) | Ester, Nitrile | Can selectively reduce esters and nitriles to aldehydes at low temp. ncert.nic.innih.gov | Anhydrous non-polar solvent (e.g., Toluene), -78°C. |
| Pinacolborane (HBpin) with Zn catalyst | Aldehyde, Ketone | Chemoselective, tolerates many functional groups. nih.gov | Mild conditions, no strong acid/base needed. nih.gov |
Multi-step Reaction Sequences for Orthogonal Functionalization
The synthesis of a molecule with multiple reactive sites, such as the amino and hydroxyl groups in this compound, often requires a multi-step approach using an orthogonal protection strategy. jocpr.com Orthogonal protecting groups allow for the selective removal of one group in the presence of another, enabling sequential modification of the functional groups. chemicalforums.com This is crucial for preventing unwanted side reactions and ensuring the correct placement of each functionality. jocpr.comnih.gov
A plausible synthetic route could begin with a precursor like 2-fluoro-5-methylbenzoic acid. The synthetic steps might proceed as follows:
Protection of the Carboxylic Acid: The carboxylic acid is first protected, for example, as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions.
Functionalization of the Methyl Group: The benzylic methyl group can be functionalized. A common method is radical bromination using N-bromosuccinimide (NBS) to form 5-(bromomethyl)-2-fluorobenzoate.
Introduction of the Amino Moiety: The bromide is a good leaving group and can be displaced by an amine equivalent. To avoid side reactions, a protected form of the amine is often used, such as sodium azide (B81097) (NaN₃) to form an azidomethyl group (-CH₂N₃). The azide serves as a stable precursor to the amine.
Reduction of the Ester: The protected ester group is then selectively reduced to the primary alcohol using a suitable reducing agent like LiAlH₄ or by a two-step reduction with DIBAL-H followed by an aqueous workup.
Final Deprotection/Reduction: The final step involves the reduction of the azide to the primary amine (-CH₂NH₂). This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using reagents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).
This sequence demonstrates an orthogonal approach where the ester protects the eventual alcohol function while the benzylic position is converted to an amine precursor. The stability of the azide group to the ester reduction conditions is key to the success of this strategy. sigmaaldrich.com
Green Chemistry Approaches and Sustainable Synthesis of this compound
Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. dovepress.com Applying these principles to the synthesis of this compound can significantly improve its sustainability. tandfonline.com
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Replacing these with greener alternatives like water, ethanol, or propylene (B89431) carbonate can reduce environmental impact. nih.gov For instance, certain reductions or etherification reactions of benzyl alcohols have been successfully carried out in greener solvents. nih.gov
Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as catalytic hydrogenation for reduction steps, is preferable to using stoichiometric metal hydride reagents (e.g., LiAlH₄, NaBH₄), which generate significant waste. nih.gov Biocatalysis, using whole cells or isolated enzymes, offers a highly selective and environmentally friendly alternative for producing benzyl alcohols from benzaldehydes. nih.govdtu.dk
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. One-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, can improve atom economy and reduce waste from intermediate purification steps. beilstein-journals.org
Energy Efficiency: The use of microwave irradiation or mechanochemistry can often accelerate reaction rates, leading to lower energy consumption compared to conventional heating. beilstein-journals.org Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are particularly promising for improving the sustainability of processes like fluorination. beilstein-journals.orgrsc.org
Safer Reagents: Traditional fluorination methods can involve hazardous reagents like HF. dovepress.com The development and use of milder and more selective fluorinating agents are crucial for enhancing the safety and sustainability of synthesizing fluorinated aromatic compounds. researchgate.netnumberanalytics.com Similarly, electrochemical methods are emerging as a sustainable alternative for C-H oxidation to produce benzyl alcohols. acs.orgyoutube.com
Chemo-, Regio-, and Stereoselective Synthetic Considerations for this compound
Achieving high selectivity is paramount in the synthesis of specifically substituted aromatic compounds like this compound.
Regioselectivity: The precise placement of the three different substituents on the benzene (B151609) ring is a significant challenge. The synthesis must start from a precursor that allows for controlled, regioselective functionalization. For example, starting with 2-fluorotoluene, electrophilic substitution reactions (like nitration) would be directed by the activating methyl group to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-, para-director. Careful selection of reaction conditions is needed to favor the desired 5-substituted isomer. youtube.com Boron-directed cycloaddition reactions offer a modern approach to achieving complete regiocontrol in the synthesis of substituted aromatics. nih.govwhiterose.ac.uk A multi-step route starting from o-fluorobenzonitrile, which already has the correct 1,2-substitution, allows for the subsequent introduction of functional groups at the 5-position. google.com
Chemoselectivity: With multiple functional groups present in intermediates, reactions must be chemoselective. For instance, when reducing a precursor like 2-fluoro-5-formylbenzonitrile, the reducing agent must selectively act on the aldehyde without reducing the nitrile. researchgate.net A combination of NaBH₄ with acetylacetone (B45752) has been shown to be an efficient system for the chemoselective reduction of aldehydes in the presence of other carbonyl groups. rsc.org Similarly, if a nitro group is used as a precursor for the amine, its reduction must be performed without affecting the benzyl alcohol or other sensitive groups. Catalytic hydrogenation conditions can often be tuned to achieve this selectivity.
Stereoselectivity: The final molecule, this compound, is not chiral. However, stereoselectivity would become a critical consideration if chiral derivatives were to be synthesized or if intermediates in the synthetic pathway contained stereocenters. For example, if a chiral amine were to be introduced, or if the benzylic alcohol were part of a more complex chiral structure, asymmetric synthesis methods would be required. researchgate.net Methodologies for the stereoselective synthesis of benzylic alcohols often involve chiral catalysts or auxiliaries to control the formation of specific enantiomers or diastereomers. acs.orgresearchgate.net
Derivatization and Advanced Chemical Transformations of 5 Aminomethyl 2 Fluorophenyl Methanol
Functional Group Interconversions Involving the Aminomethyl Moiety
The primary amine of the aminomethyl group in [5-(aminomethyl)-2-fluorophenyl]methanol serves as a nucleophilic center, readily participating in a variety of reactions to form stable covalent bonds. These transformations are fundamental in constructing more complex molecular architectures.
Acylation and Sulfonylation Reactions
Acylation of the aminomethyl group is a common strategy to introduce an acyl group, forming an amide linkage. This reaction is typically achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield N-{[5-(hydroxymethyl)-4-fluorophenyl]methyl}acetamide. The choice of the acylating agent allows for the introduction of a wide range of functionalities, thereby modulating the physicochemical properties of the resulting molecule.
Sulfonylation , the reaction of the aminomethyl group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride), leads to the formation of a stable sulfonamide. This functional group is a key component in many pharmaceutical compounds. The reaction is typically carried out in the presence of a base like pyridine (B92270) or triethylamine to scavenge the hydrochloric acid generated. The resulting sulfonamides exhibit distinct electronic and steric properties compared to their amide counterparts.
| Reagent | Product Structure | Product Name |
| Acetyl chloride | ||
| N-{[5-(hydroxymethyl)-4-fluorophenyl]methyl}acetamide | ||
| p-Toluenesulfonyl chloride | ||
| N-{[5-(hydroxymethyl)-4-fluorophenyl]methyl}-4-methylbenzenesulfonamide |
Urea (B33335) and Thiourea (B124793) Formation
The nucleophilic aminomethyl group readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions.
Urea formation involves the addition of the amine to the electrophilic carbonyl carbon of an isocyanate (R-N=C=O). This reaction is a cornerstone in the synthesis of a vast number of biologically active molecules. nih.govmdpi.com The properties of the resulting urea can be fine-tuned by varying the 'R' group on the isocyanate.
Thiourea formation follows a similar mechanism, with the amine attacking the central carbon atom of an isothiocyanate (R-N=C=S). researchgate.netmdpi.com Thiourea derivatives are known for their diverse biological activities and are important scaffolds in medicinal chemistry. nih.govresearchgate.netmdpi.com
| Reagent | Product Structure | Product Name |
| Phenyl isocyanate | ||
| 1-{[5-(hydroxymethyl)-4-fluorophenyl]methyl}-3-phenylurea | ||
| Phenyl isothiocyanate | ||
| 1-{[5-(hydroxymethyl)-4-fluorophenyl]methyl}-3-phenylthiourea |
Amidation and Alkylation Reactions
Amidation can also be achieved through the coupling of the aminomethyl group with a carboxylic acid. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. This method is widely employed in peptide synthesis and allows for the formation of an amide bond under mild conditions.
N-Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. This can be accomplished through various methods, including reductive amination or reaction with alkyl halides. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. Reaction with alkyl halides can lead to over-alkylation, but conditions can often be controlled to favor the desired product.
Chemical Modifications at the Hydroxyl Group
The primary alcohol functionality of this compound provides another avenue for derivatization, allowing for the introduction of a variety of functional groups that can significantly alter the molecule's properties.
Esterification and Etherification Reactions
Esterification of the hydroxyl group can be accomplished by reacting the alcohol with a carboxylic acid, acyl chloride, or acid anhydride. When using a carboxylic acid, an acid catalyst is typically required. The use of more reactive acyl chlorides or anhydrides often proceeds under milder conditions, sometimes in the presence of a base to neutralize the acidic byproduct. This reaction is valuable for creating prodrugs or modifying the lipophilicity of a compound.
Etherification , the conversion of the hydroxyl group to an ether, is commonly achieved through the Williamson ether synthesis. This method involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction allows for the introduction of a wide range of alkyl or aryl groups.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to the aldehyde , 5-(aminomethyl)-2-fluorobenzaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation.
Oxidation to the carboxylic acid , 5-(aminomethyl)-2-fluorobenzoic acid, is achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. These powerful reagents ensure the complete oxidation of the primary alcohol.
| Product Structure | Product Name | Oxidizing Agent |
|
Formation of Carbonates and Carbamates
The presence of both a primary amine and a primary alcohol in this compound allows for the selective formation of carbamates and carbonates, respectively. These functional groups are integral to many biologically active compounds and materials.
Another versatile method for carbamate (B1207046) synthesis involves the use of isocyanates. The aminomethyl group can readily react with various isocyanates (R-N=C=O) to form N,N'-disubstituted ureas, which are structurally related to carbamates.
The formation of carbonates from the hydroxymethyl group can be accomplished by reacting the alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or a chloroformate, in the presence of a non-nucleophilic base like pyridine.
A general representation of these transformations is depicted in the following scheme:
Scheme 1: General Routes to Carbamates and Carbonates of this compound
These reactions are typically high-yielding and allow for the introduction of a wide variety of substituents (R groups), thus enabling the generation of diverse chemical libraries for screening purposes.
Aromatic Ring Functionalization and Derivatization
The aromatic ring of this compound is amenable to further functionalization, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The existing substituents significantly influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Strategies
The directing effects of the substituents on the aromatic ring of this compound play a crucial role in determining the position of incoming electrophiles. The substituents are:
-F (Fluoro): A weakly deactivating, ortho, para-directing group.
-CH₂OH (Hydroxymethyl): A weakly deactivating, ortho, para-directing group.
-CH₂NH₂ (Aminomethyl): This group is activating, but under acidic conditions required for many electrophilic aromatic substitutions, the amine will be protonated to -CH₂NH₃⁺, which is a deactivating, meta-directing group.
Considering the combined effects, the positions ortho and para to the fluorine atom (C3 and C6) and ortho to the hydroxymethyl group (C4 and C6) are activated. The position meta to the (protonated) aminomethyl group (C2 and C6) would be favored by this deactivating group. The fluorine atom at C2 sterically hinders substitution at C3. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 position.
To achieve selective substitution, it is often necessary to protect the reactive aminomethyl and hydroxymethyl groups. The amine can be protected as an amide or a carbamate, and the alcohol can be protected as an ether or an ester.
Common electrophilic aromatic substitution reactions that could be applied include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine, providing a handle for further derivatization.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups. These reactions are often challenging on highly functionalized rings.
Palladium-catalyzed Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these methods to this compound, the aromatic ring must first be functionalized with a suitable handle, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described above.
Once the halogenated derivative is obtained, a variety of cross-coupling reactions can be performed:
Suzuki-Miyaura Coupling: Reaction of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage. This is a highly versatile reaction with broad functional group tolerance.
Sonogashira Coupling: Reaction of the aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form an arylethynyl derivative organic-chemistry.org.
Buchwald-Hartwig Amination: Reaction of the aryl halide with an amine in the presence of a palladium catalyst and a base to form a new C-N bond.
These cross-coupling reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of complex molecules with tailored properties.
Synthesis of Analogs for Mechanistic Probes and Chemical Diversity Studies
The derivatization of this compound is crucial for the synthesis of analogs used in mechanistic studies and for generating chemical libraries for drug discovery and other applications.
Mechanistic Probes: By systematically modifying the structure of this compound and observing the effect on a particular biological or chemical process, researchers can gain insights into the underlying mechanism. For example, analogs with altered electronic properties (e.g., by introducing electron-donating or electron-withdrawing groups on the aromatic ring via electrophilic substitution or cross-coupling) can be used to probe the importance of electronic effects in a given interaction. Similarly, analogs with different steric profiles can elucidate the role of steric hindrance.
Chemical Diversity Studies: The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery. The multiple reactive handles on this compound make it an excellent scaffold for combinatorial synthesis. By reacting the aminomethyl and hydroxymethyl groups with a variety of building blocks and further functionalizing the aromatic ring, large and diverse libraries of compounds can be rapidly synthesized. These libraries can then be screened for biological activity against various targets.
The following table summarizes the potential derivatization strategies and their applications in generating chemical diversity:
| Reactive Site | Derivatization Reaction | Introduced Functional Group | Application in Diversity Studies |
| Aminomethyl | Acylation, Sulfonylation, Reductive Amination, Carbamate formation | Amides, Sulfonamides, Secondary/Tertiary Amines, Carbamates | Introduction of a wide range of substituents with varying steric and electronic properties. |
| Hydroxymethyl | Esterification, Etherification, Carbonate formation | Esters, Ethers, Carbonates | Modification of polarity and hydrogen bonding capabilities. |
| Aromatic Ring | Electrophilic Substitution, Pd-catalyzed Cross-Coupling | Halogens, Nitro groups, Alkyl/Acyl groups, Aryl/Heteroaryl groups, Alkynes | Systematic variation of the substitution pattern on the aromatic core to explore structure-activity relationships. |
Mechanistic and Kinetic Investigations of Reactions Involving 5 Aminomethyl 2 Fluorophenyl Methanol
Reaction Mechanism Elucidation for Key Synthetic Steps
The elucidation of reaction mechanisms for synthetic transformations of [5-(Aminomethyl)-2-fluorophenyl]methanol is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Key synthetic steps for a molecule containing both a benzyl (B1604629) alcohol and a benzylamine (B48309) functionality could include oxidation of the alcohol, esterification, or N-alkylation/acylation of the amine. Mechanistic studies for such transformations typically involve a combination of catalytic studies and the identification of transient species.
Catalysis plays a pivotal role in the chemical transformations of substituted benzyl alcohols. For instance, the selective oxidation of the methanol (B129727) group to an aldehyde or a carboxylic acid can be achieved using various catalytic systems.
Oxidation Reactions: The catalytic oxidation of benzyl alcohol derivatives is a widely studied area. mdpi.com For a compound like this compound, selective oxidation of the alcohol moiety without affecting the aminomethyl group requires careful catalyst selection. Transition metal catalysts, particularly those based on gold (Au), palladium (Pd), and ruthenium (Ru), are often employed. mdpi.comacs.org For example, gold nanoparticles supported on metal oxides like TiO₂ have shown high efficacy in the aerobic oxidation of substituted benzyl alcohols. acs.org The proposed mechanism often involves the adsorption of the alcohol onto the catalyst support, followed by deprotonation to form a surface alkoxide. The rate-determining step is typically the transfer of a hydride from the benzylic carbon to the metal nanoparticle. acs.org
Esterification Reactions: Acid catalysts are commonly used to promote the esterification of benzyl alcohols with carboxylic acids. Solid acid catalysts, such as cation-exchange resins like Amberlyst-15, are advantageous due to their ease of separation from the reaction mixture. researchgate.net The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the benzyl alcohol.
The choice of catalyst is critical in directing the reaction towards the desired product. The electronic effects of the substituents on the phenyl ring—in this case, the electron-withdrawing fluorine atom and the aminomethyl group—would influence the reactivity and interaction with the catalyst.
Identifying and characterizing reaction intermediates are key to substantiating a proposed reaction mechanism. For reactions involving this compound, this would likely involve a combination of spectroscopic techniques and computational modeling.
In the catalytic oxidation of substituted benzyl alcohols over supported gold catalysts, surface-adsorbed alkoxides are proposed as key intermediates. acs.org While direct observation of these species on a catalyst surface is challenging, their existence is inferred from kinetic data and computational studies. Density Functional Theory (DFT) calculations can be used to model the interaction of the substrate with the catalyst surface and to determine the energetics of intermediate formation and subsequent reaction steps. mdpi.com
For reactions in solution, techniques like in-situ FTIR or NMR spectroscopy could potentially be used to detect transient intermediates. For example, in acid-catalyzed esterification, protonated species could be observed. Trapping experiments, where a reagent is added to react specifically with a suspected intermediate to form a stable, characterizable product, can also provide evidence for the reaction pathway.
Kinetic Studies of Derivatization Reactions
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, which is essential for understanding reaction mechanisms and for process optimization.
The rate of a derivatization reaction, such as the esterification of the alcohol group or acylation of the amine group of this compound, can be determined by monitoring the change in concentration of reactants or products over time. This is typically achieved using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.
The data obtained from such experiments are then used to determine the rate law for the reaction. The rate law expresses the relationship between the reaction rate and the concentration of the reactants. khanacademy.orglibretexts.org For a hypothetical esterification reaction with a carboxylic acid (RCOOH), the rate law might take the form:
Rate = k[this compound]m[RCOOH]n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. photophysics.com The reaction orders are determined experimentally by systematically varying the initial concentrations of the reactants. khanacademy.org
For the oxidation of substituted benzyl alcohols, the reaction is often found to be first order with respect to both the alcohol and the oxidant. asianpubs.orgorientjchem.org
Table 1: Illustrative Kinetic Data for a Hypothetical Esterification Reaction
| Experiment | Initial [this compound] (mol/L) | Initial [RCOOH] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
From this illustrative data, doubling the concentration of either reactant doubles the initial rate, suggesting that the reaction is first order with respect to both reactants (m=1 and n=1).
The effect of temperature on the reaction rate is described by the Arrhenius equation, which can be used to determine the activation energy (Ea) of the reaction. The activation energy is the minimum energy required for a reaction to occur. By conducting the reaction at different temperatures and measuring the corresponding rate constants, a plot of ln(k) versus 1/T (Arrhenius plot) yields a straight line with a slope of -Ea/R, where R is the gas constant. researchgate.net
For the esterification of benzyl alcohol with acetic acid catalyzed by a cation-exchange resin, an apparent activation energy of 73.3 kJ mol⁻¹ has been reported. researchgate.net Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can also be determined from the temperature dependence of the rate constant, providing further insight into the transition state of the reaction. orientjchem.orgbibliomed.org
Table 2: Illustrative Temperature Dependence of a Rate Constant and Calculated Activation Parameters
| Temperature (K) | Rate Constant, k (L/mol·s) |
| 323 | 0.015 |
| 333 | 0.032 |
| 343 | 0.065 |
| 353 | 0.128 |
This is a hypothetical data table for illustrative purposes.
From such data, an activation energy can be calculated. A positive entropy of activation would suggest a dissociative transition state, while a negative value would indicate an associative mechanism.
Isotope Labeling Studies to Probe Reaction Pathways
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms or by determining kinetic isotope effects (KIEs). nih.govnih.gov
In reactions involving the alcohol group of this compound, deuterium (B1214612) labeling can be particularly informative. For example, in an oxidation reaction, if the rate-determining step involves the cleavage of the C-H bond of the CH₂OH group, replacing the hydrogen atoms with deuterium (to give a -CD₂OH group) would result in a significant decrease in the reaction rate. This is known as a primary kinetic isotope effect (kH/kD > 1). asianpubs.orgresearchgate.net The magnitude of the KIE can provide information about the geometry of the transition state. asianpubs.org For the oxidation of α,α-dideuteriobenzyl alcohol, substantial primary kinetic isotope effects have been observed, supporting mechanisms where the α-C-H bond cleavage is the rate-determining step. asianpubs.orgresearchgate.net
Isotope labeling can also be used to trace the pathway of atoms. For instance, in an esterification reaction with an ¹⁸O-labeled carboxylic acid, the position of the ¹⁸O in the product ester and the water by-product can confirm whether the reaction proceeds via acyl-oxygen or alkyl-oxygen cleavage.
For reactions involving the aminomethyl group, deuterium labeling of the N-H bonds could be used to investigate the role of proton transfer steps in the reaction mechanism. Studies on the addition of benzylamines to activated olefins have used deuterated benzylamine nucleophiles to demonstrate the involvement of N-H bond cleavage in the transition state. psu.edu
Solvent Effects and Reaction Condition Optimization on Reactivity Profiles
The reactivity of this compound is intrinsically linked to the solvent environment and the specific conditions under which a reaction is conducted. The aminomethyl group is a key functional moiety, capable of acting as a nucleophile. The efficiency and selectivity of its reactions, such as N-alkylation or N-acylation, are highly dependent on the careful optimization of various parameters.
The choice of solvent can dramatically influence the rate and mechanism of nucleophilic substitution reactions involving the aminomethyl group. Solvents are broadly categorized as polar protic, polar aprotic, and nonpolar.
Polar Protic Solvents: Solvents like methanol, ethanol, and water possess a hydrogen atom attached to an electronegative atom and are capable of hydrogen bonding. In the context of SN2 reactions, where the nucleophile (the aminomethyl group) attacks an electrophile in a single concerted step, polar protic solvents can solvate the nucleophile through hydrogen bonding. wfu.edulibretexts.org This solvation shell can stabilize the nucleophile, thereby reducing its reactivity and slowing down the reaction rate. wfu.edu Conversely, for SN1 reactions, which proceed through a carbocation intermediate, polar protic solvents are generally favorable as they can effectively stabilize both the carbocation and the leaving group, thus accelerating the reaction. libretexts.org
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are polar but lack a hydrogen atom that can be donated for hydrogen bonding. These solvents are often the preferred choice for SN2 reactions. wfu.edu They can dissolve ionic nucleophiles and solvate the accompanying cation, leaving the anionic nucleophile relatively "naked" and more reactive. wfu.edulibretexts.org This leads to a significant increase in the reaction rate compared to polar protic solvents.
Nonpolar Solvents: Solvents like toluene (B28343) and hexane (B92381) have low dielectric constants and are generally poor at solvating charged species. Consequently, they are less commonly used for nucleophilic substitution reactions involving ionic reagents, as the reactants often have limited solubility.
The impact of the solvent on reaction rates is a critical consideration for optimizing synthetic protocols. For instance, in the N-alkylation of a primary benzylamine, a reaction analogous to what the aminomethyl group of this compound would undergo, the choice of solvent is a key determinant of the reaction's success.
Beyond the solvent, other reaction conditions must be fine-tuned to maximize the yield and selectivity of a desired product. These include the choice of base, reaction temperature, and reaction time.
In the case of N-alkylation of primary benzylamines, a common challenge is preventing over-alkylation to form tertiary amines. A systematic optimization of reaction conditions can favor the formation of the desired secondary amine. An illustrative example is the mono-N-alkylation of p-methoxybenzylamine with benzyl bromide.
Table 1: Optimization of Reaction Conditions for the Synthesis of a Secondary N-Alkylbenzylamine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Secondary Amine (%) |
|---|---|---|---|---|---|
| 1 | Cs₂CO₃ | DMF | 25 | 24 | High |
| 2 | K₂CO₃ | DMF | 25 | 24 | Moderate |
| 3 | NaH | THF | 25 | 24 | Low |
| 4 | Cs₂CO₃ | Acetonitrile | 25 | 24 | Moderate |
Data is illustrative and based on general principles of N-alkylation of benzylamines.
The data in Table 1 demonstrates that a combination of a suitable base and solvent is crucial. Cesium carbonate (Cs₂CO₃) in DMF is often found to be highly effective for promoting the chemoselective mono-N-alkylation of primary benzylamines. researchgate.net The use of a less effective base or a different solvent can lead to lower yields. Temperature and reaction time are also important variables; increasing the temperature can often reduce the required reaction time.
The electronic nature of substituents on the aromatic ring can significantly influence the nucleophilicity of the aminomethyl group. In this compound, the fluorine atom at the 2-position is an electron-withdrawing group. This is expected to decrease the electron density on the nitrogen atom of the aminomethyl group, thereby reducing its nucleophilicity compared to an unsubstituted benzylamine.
Kinetic studies on the reaction of para- and meta-substituted benzylamines with benzyl bromide in methanol have shown that electron-donating groups (e.g., -OCH₃, -CH₃) increase the reaction rate, while electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) decrease the rate. researchgate.net This is consistent with the reaction proceeding via an SN2 mechanism, where a more nucleophilic amine attacks the electrophilic carbon more readily. researchgate.net The reaction follows second-order kinetics, and the end product is a dibenzylamine. researchgate.net
Table 2: Relative Reaction Rates of Substituted Benzylamines with Benzyl Bromide in Methanol
| Substituent on Benzylamine | Relative Rate |
|---|---|
| 4-OCH₃ | Fastest |
| 4-CH₃ | Faster |
| H | Reference |
| 4-Cl | Slower |
| 4-CF₃ | Slower |
Data is qualitative and based on the findings reported for reactions of substituted benzylamines. researchgate.net
This trend underscores the importance of considering the electronic effects of the substituents present on the aromatic ring of this compound when designing synthetic transformations. The presence of the electron-withdrawing fluorine atom would likely necessitate more forcing reaction conditions (e.g., higher temperature, stronger base, or longer reaction time) to achieve comparable reaction rates to unsubstituted benzylamine.
Advanced Spectroscopic and Structural Characterization Methodologies for 5 Aminomethyl 2 Fluorophenyl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecule's covalent framework. science.govyoutube.com For [5-(Aminomethyl)-2-fluorophenyl]methanol, a suite of 2D NMR experiments would be employed to piece together its structure.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the target molecule, COSY would reveal correlations between adjacent protons on the aromatic ring, as well as the coupling between the protons of the aminomethyl (-CH₂-NH₂) and hydroxymethyl (-CH₂-OH) groups with their respective heteroatom-bound protons under appropriate solvent conditions.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons to which they are directly attached (¹J-coupling). nih.govcolumbia.edu It is highly sensitive and allows for the direct assignment of carbon signals based on their attached, and usually pre-assigned, proton signals. For instance, the protons of the aminomethyl group would show a correlation to the aminomethyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, as it detects correlations between protons and carbons separated by two or three bonds (²J and ³J-couplings). columbia.edursc.org This technique is instrumental in piecing together the molecular skeleton. For example, HMBC would show correlations from the protons of the aminomethyl group (-CH₂) to the aromatic C5 and C4/C6 carbons, and from the hydroxymethyl protons (-CH₂) to the aromatic C1 and C2/C6 carbons, thereby confirming the substitution pattern on the benzene (B151609) ring.
The expected correlations from these 2D NMR experiments are summarized in the table below.
| Proton Signal (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
| H on C3 | H on C4 | C3 | C1, C2, C4, C5 |
| H on C4 | H on C3 | C4 | C2, C3, C5, C6, Aminomethyl C |
| H on C6 | None expected | C6 | C1, C2, C4, C5, Hydroxymethyl C |
| Hydroxymethyl (-CH₂) | -OH proton | Hydroxymethyl C | C1, C2, C6 |
| Aminomethyl (-CH₂) | -NH₂ protons | Aminomethyl C | C4, C5, C6 |
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive tool for characterizing this compound. nih.gov The ¹⁹F nucleus (spin I = ½, 100% natural abundance) provides a distinct NMR signal whose chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 300 ppm. nih.govdntb.gov.ua
The ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at the C2 position. The precise chemical shift of this signal provides insight into the electronic effects of the neighboring hydroxymethyl and aminomethyl substituents. Furthermore, this fluorine signal would be split into a multiplet due to coupling with nearby protons, primarily the proton at C3 (a three-bond coupling, ³JH-F) and potentially weaker, four-bond couplings (⁴JH-F) to the proton at C4 and the hydroxymethyl protons. Analysis of these coupling constants helps to confirm the substitution pattern and provides conformational information. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, providing strong evidence for the compound's identity. For this compound (C₈H₁₀FNO), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, would be used to analyze the fragmentation pattern. This pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds or through characteristic rearrangements, helping to confirm the connectivity of the functional groups.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. scripps.edu
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules. nih.gov Given that this compound contains a basic aminomethyl group and a polar hydroxyl group, it is readily protonated in solution. Therefore, ESI in positive ion mode would be the preferred method, efficiently generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, more volatile compounds. nih.gov While ESI is likely optimal, APCI could also be employed. In APCI, ionization occurs in the gas phase, often through proton transfer from reagent gas ions. nih.gov This technique can sometimes induce more in-source fragmentation, which can provide additional structural clues.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial losses of small, stable molecules like water (H₂O) from the hydroxymethyl group or ammonia (B1221849) (NH₃) from the aminomethyl group.
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Calculated) |
| 156.0819 [M+H]⁺ | [M+H-H₂O]⁺ | H₂O | 138.0714 |
| 156.0819 [M+H]⁺ | [M+H-NH₃]⁺ | NH₃ | 139.0553 |
| 138.0714 | Tropylium-type ion | - | 138.0714 |
| 139.0553 | Fluorobenzyl cation | - | 109.0397 |
Vibrational Spectroscopy (Infrared, Raman) Methodologies for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). nih.gov These two methods are often complementary.
For this compound, IR and Raman spectra would confirm the presence of its key functional groups. The O-H stretch of the alcohol and the N-H stretches of the primary amine would appear as broad and sharp bands, respectively, in the high-wavenumber region of the IR spectrum. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the two -CH₂- groups would appear just below 3000 cm⁻¹. The C-F bond, a strong absorber in the IR, would give rise to an intense band in the fingerprint region. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| N-H (Amine) | Stretching | 3300-3500 (Two sharp bands) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| C-F (Aryl Fluoride) | Stretching | 1100-1300 |
| N-H (Amine) | Bending (Scissoring) | 1590-1650 |
X-ray Crystallography and Single-Crystal Diffraction Techniques for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. nih.gov This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. researchgate.net The analysis of this pattern allows for the precise determination of atomic positions in the crystal lattice, yielding a detailed molecular structure. nih.gov
An X-ray crystallographic analysis of this compound would provide unequivocal proof of its constitution and conformation in the solid state. Key information obtained would include:
Precise bond lengths and bond angles: Confirming the geometry of the benzene ring and its substituents.
Torsional angles: Defining the conformation of the aminomethyl and hydroxymethyl side chains relative to the aromatic ring.
Intermolecular interactions: Revealing the hydrogen bonding network formed by the -OH and -NH₂ groups, which dictates how the molecules pack together in the crystal. This can involve hydrogen bonds between the alcohol and amine groups of neighboring molecules.
This technique provides the ultimate structural confirmation, complementing the data obtained from spectroscopic methods that characterize the molecule in solution or bulk solid form.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
To approximate the geometric parameters of this compound, a comparative analysis with structurally similar compounds, such as benzyl (B1604629) alcohol and 4-aminobenzyl alcohol, is instructive. nih.govnih.gov These molecules share the core phenylmethanol framework, providing a reliable basis for estimating bond lengths and angles.
Bond Lengths: The aromatic C-C bonds within the benzene ring are expected to have lengths of approximately 1.39-1.40 Å, consistent with the delocalized π-electron system. The C-F bond, owing to the high electronegativity of fluorine, is anticipated to be around 1.35 Å. The C-N bond of the aminomethyl group is predicted to be in the range of 1.47 Å, typical for a single bond between an sp³ carbon and an sp³ nitrogen. The C-O bond of the methanol (B129727) substituent is expected to be approximately 1.42-1.43 Å. researchgate.net
Interactive Data Table: Predicted Bond Lengths in this compound
| Bond | Predicted Length (Å) | Justification from Analogous Structures |
| C-C (aromatic) | ~1.39 - 1.40 | Typical length in benzene and its derivatives. nih.govnih.gov |
| C-F | ~1.35 | Characteristic C-F bond length in fluorinated aromatic compounds. |
| C-C (exocyclic) | ~1.51 | Standard sp²-sp³ carbon-carbon single bond. |
| C-N | ~1.47 | Average C-N single bond length in benzylamines. |
| C-O | ~1.42 - 1.43 | Consistent with C-O bond lengths in benzyl alcohol derivatives. nih.govresearchgate.net |
| O-H | ~0.96 | Typical O-H bond length in alcohols. |
| N-H | ~1.01 | Standard N-H bond length in primary amines. |
| C-H (aromatic) | ~1.08 | Average aromatic C-H bond length. |
| C-H (methylene) | ~1.09 | Typical sp³ C-H bond length. |
Bond Angles: The bond angles within the benzene ring are expected to be close to the ideal 120° for sp² hybridized carbons. The exocyclic angles, such as C-C-O and C-C-N, will likely deviate slightly from this value due to steric and electronic effects of the substituents. The H-C-H bond angle in the aminomethyl group and the C-O-H angle in the methanol group are predicted to be approximately 109.5°, characteristic of tetrahedral geometry.
Torsion Angles: The conformation of the molecule will be determined by the torsion angles around the exocyclic C-C bonds. The rotation around the C(aryl)-C(methanol) bond and the C(aryl)-C(aminomethyl) bond will dictate the spatial arrangement of the hydroxyl and amino groups relative to the phenyl ring. Intramolecular hydrogen bonding between the amino and hydroxyl groups is a possibility and would influence the preferred conformation by restricting free rotation.
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)
The crystal packing of this compound will be governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. numberanalytics.com The presence of both a hydroxyl group (-OH) and an amino group (-NH₂) provides hydrogen bond donors, while the oxygen, nitrogen, and fluorine atoms can act as hydrogen bond acceptors.
It is anticipated that the crystal structure will feature extensive hydrogen bonding networks. These could include O-H···N, N-H···O, and N-H···N interactions between adjacent molecules, leading to the formation of chains, sheets, or more complex three-dimensional architectures. mdpi.comrsc.org The fluorine atom, while a weaker hydrogen bond acceptor than oxygen or nitrogen, may also participate in weaker C-H···F interactions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in its ground state, it will not exhibit natural circular dichroism (CD), which is the differential absorption of left and right circularly polarized light. nih.gov
However, the principles of chiroptical spectroscopy could become relevant under specific circumstances:
Derivatization: If this compound is derivatized in a way that introduces a chiral center, the resulting product would be chiral and its enantiomeric purity could be assessed using CD spectroscopy. For instance, reaction at the aminomethyl or methanol group with a chiral reagent would lead to diastereomers with distinct CD spectra.
Induced Circular Dichroism: In a chiral environment, such as when complexed with a chiral host molecule or dissolved in a chiral solvent, this compound could exhibit induced circular dichroism (ICD). The sign and magnitude of the ICD signal would be dependent on the nature of the chiral host and the specific non-covalent interactions between the host and the achiral guest molecule. This phenomenon could be used to study binding interactions with chiral receptors or enzymes.
Therefore, while this compound itself is not amenable to enantiomeric purity assessment by circular dichroism, this technique remains a powerful tool for the stereochemical analysis of its potential chiral derivatives.
Computational Chemistry and Theoretical Studies of 5 Aminomethyl 2 Fluorophenyl Methanol
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like [5-(Aminomethyl)-2-fluorophenyl]methanol. A typical DFT study would involve geometry optimization to find the lowest energy structure of the molecule, followed by the calculation of various electronic properties.
A hypothetical DFT calculation using the B3LYP functional with a 6-311++G(d,p) basis set could yield the following ground state properties for this compound:
| Property | Hypothetical Value | Unit |
| Ground State Energy | -552.8 Hartree | Hartrees |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.4 | eV |
These values provide insights into the molecule's stability, polarity, and electronic excitability.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT. These methods are often used to benchmark the results from less computationally expensive methods. For this compound, high-accuracy ab initio calculations could be used to refine the understanding of its electronic structure and molecular orbitals, providing a more precise picture of electron correlation effects.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the molecule's dynamics, it is possible to explore its conformational space and identify the most populated conformations. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule behaves in a more realistic environment, including its interactions with solvent molecules and its flexibility.
By combining quantum mechanical calculations with conformational search algorithms, it is possible to map the potential energy surface of this compound. This would allow for the identification of all low-energy conformers and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. A hypothetical conformational analysis could reveal several stable conformers arising from the rotation around the C-C and C-N single bonds of the aminomethyl and hydroxymethyl groups.
Below is a hypothetical table of the relative energies of the most stable conformers of this compound, calculated at the DFT B3LYP/6-311++G(d,p) level of theory.
| Conformer | Dihedral Angle (C-C-N-H) | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |
| 1 | 60° | 180° | 0.00 |
| 2 | 180° | 60° | 0.75 |
| 3 | -60° | -60° | 1.20 |
Prediction of Reactivity and Selectivity via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgyoutube.comlibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals can provide significant insights into a molecule's chemical behavior.
For this compound, the HOMO is likely to be located on the electron-rich aromatic ring and the amino group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic ring, suggesting that it is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. researchgate.net
A visualization of the hypothetical HOMO and LUMO of this compound would show the regions of high electron density (HOMO) and electron deficiency (LUMO), which are crucial for predicting how the molecule will interact with other reagents.
| Molecular Orbital | Hypothetical Energy (eV) | Primary Atomic Contributions |
| HOMO | -6.2 | Phenyl ring, Amino group |
| LUMO | -0.8 | Phenyl ring |
By analyzing the coefficients of the atomic orbitals contributing to the HOMO and LUMO, one can predict the regioselectivity of reactions. For instance, in an electrophilic aromatic substitution reaction, the position on the ring with the largest HOMO coefficient would be the most likely site of attack.
Transition State Analysis and Reaction Pathway Modeling
Computational chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level. For a molecule such as this compound, with multiple reactive sites, density functional theory (DFT) is a common method to map out potential reaction pathways and analyze the associated transition states.
Hypothetical Reaction Pathways:
Two likely reaction pathways for this compound that can be modeled are nucleophilic substitution at the benzylic carbon and reactions involving the aminomethyl group.
Nucleophilic Substitution at the Benzylic Carbon: The hydroxyl group of the methanol (B129727) moiety can be protonated or converted into a better leaving group, followed by a nucleophilic attack. The fluorine atom's electron-withdrawing nature and the aminomethyl group's electronic influence would affect the stability of the benzylic carbocation intermediate or the transition state energy in an S_N1 or S_N2 type reaction, respectively. Computational modeling can predict the activation energies for these pathways, determining the most likely mechanism.
Reactions of the Aminomethyl Group: The primary amine can act as a nucleophile. For instance, its reaction with an electrophile can be modeled. The transition state for such a reaction would involve the formation of a new bond to the nitrogen atom. The electronic effects of the substituted phenyl ring would modulate the nucleophilicity of the amine, a factor that can be quantified through computational analysis. Studies on similar benzylamines suggest that electron-withdrawing groups decrease the reaction rate in nucleophilic substitution reactions. researchgate.net
Modeling Transition States:
Transition state geometries are located on the potential energy surface as first-order saddle points. These structures are computationally identified and verified by frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate. For this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, could be employed to optimize the geometries of reactants, products, and transition states for hypothetical reactions. researchgate.net
A hypothetical dataset for a nucleophilic substitution reaction at the benzylic carbon is presented below, illustrating the type of information that can be obtained from such studies.
| Reaction Coordinate | Calculated Parameter | Value (kcal/mol) |
| Formation of the protonated alcohol | Relative Energy of Reactant | 0.0 |
| C-O bond cleavage transition state (S_N1-like) | Activation Energy | +25.4 |
| Benzylic carbocation intermediate | Relative Energy of | +15.2 |
| Nucleophilic attack transition state | Activation Energy | +5.1 |
| Formation of the final product | Overall Reaction Energy | -10.8 |
Note: This data is hypothetical and for illustrative purposes only.
Solvation Effects and pKa Calculations
The chemical behavior of this compound is significantly influenced by its solvent environment. Computational models can predict how solvation affects its properties, particularly the acid dissociation constants (pKa) of the aminomethyl and hydroxyl groups.
Solvation Models:
Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are frequently used to approximate the effect of a solvent. github.io These models treat the solvent as a continuous dielectric medium, which is a computationally efficient approach. For more accurate predictions, a hybrid approach incorporating explicit solvent molecules in the first solvation shell along with a continuum model for the bulk solvent can be employed. mdpi.com The introduction of fluorine atoms into aromatic rings is known to affect their physical properties like solubility, with fluorinated compounds tending to be more lipophilic. numberanalytics.com
pKa Calculations:
The pKa values of the aminomethyl (acting as a conjugate acid, -CH₂NH₃⁺) and the hydroxyl groups can be predicted using thermodynamic cycles in combination with quantum chemical calculations. This involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution.
The presence of the electron-withdrawing fluorine atom ortho to the methanol group is expected to lower the pKa of the hydroxyl group, making it more acidic than unsubstituted benzyl (B1604629) alcohol. Conversely, its effect on the basicity of the meta-positioned aminomethyl group would be less pronounced but still present. Accurate pKa calculations for substituted phenols have been achieved with errors of less than 0.4 pKa units using methods like the CBS-QB3 method for gas-phase energies and the CPCM continuum solvation model. bucknell.edu Similar accuracy could be expected for this compound.
Below is a hypothetical table of calculated pKa values in different solvents, demonstrating the expected trends.
| Functional Group | Solvent | Dielectric Constant | Predicted pKa |
| -CH₂NH₃⁺ (Ammonium) | Water | 78.4 | 9.8 |
| -CH₂NH₃⁺ (Ammonium) | DMSO | 46.7 | 11.2 |
| -CH₂OH (Hydroxyl) | Water | 78.4 | 14.5 |
| -CH₂OH (Hydroxyl) | DMSO | 46.7 | 16.0 |
Note: This data is hypothetical and for illustrative purposes only.
5 Aminomethyl 2 Fluorophenyl Methanol As a Strategic Building Block in Organic Synthesis
Integration into Complex Molecular Architectures and Synthetic Strategies
The distinct functional groups of [5-(Aminomethyl)-2-fluorophenyl]methanol allow for its stepwise and selective incorporation into larger, more intricate molecular structures. The primary amine can readily undergo a variety of transformations, including acylation, alkylation, and reductive amination, to introduce new substituents and build out molecular complexity. Similarly, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing further handles for synthetic elaboration.
The presence of the fluorine atom on the phenyl ring also influences its reactivity in cross-coupling reactions. For instance, the fluorine atom can direct ortho-lithiation, enabling the introduction of additional substituents on the aromatic ring. Furthermore, the aminomethyl and hydroxymethyl groups can be suitably protected to allow for selective manipulation of the aromatic core, for example, through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, should a suitable leaving group be installed on the ring. The strategic sequencing of these transformations allows for the controlled assembly of complex molecules from this simple yet versatile building block.
Table 1: Potential Synthetic Transformations of this compound for Integration into Complex Molecules
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Class |
|---|---|---|---|
| Primary Amine | Acylation | Acyl chloride, base | Amides |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary Amines | |
| N-Arylation | Aryl halide, Pd catalyst, base | N-Aryl Amines | |
| Primary Alcohol | Oxidation | PCC, CH₂Cl₂ | Aldehyde |
| Esterification | Carboxylic acid, DCC, DMAP | Esters | |
| Etherification | Alkyl halide, NaH | Ethers |
Utility in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it an ideal candidate for participation in various MCRs.
For instance, the primary amine and the in situ-generated aldehyde (from the oxidation of the primary alcohol) can participate in the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, the aldehyde derived from this compound could react with an amine, a carboxylic acid, and an isocyanide to rapidly generate complex peptidomimetic structures. The primary amine of the original building block could also serve as the amine component in an Ugi reaction, provided the alcohol is protected or unreactive under the reaction conditions. The ability to engage in such reactions highlights the potential of this building block to quickly generate libraries of structurally diverse compounds.
Application in Heterocyclic Chemistry as a Precursor
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a promising precursor for the synthesis of a variety of heterocyclic systems. The aminomethyl and hydroxymethyl groups can be envisioned to participate in cyclization reactions to form fused or spirocyclic heterocyclic structures.
For example, condensation of the aminomethyl group with a suitable dicarbonyl compound, followed by intramolecular cyclization involving the hydroxymethyl group, could lead to the formation of novel benzodiazepine (B76468) or other related seven-membered heterocyclic systems. Alternatively, reaction with phosgene (B1210022) or its equivalents could yield cyclic carbamates. The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines, could potentially be adapted. Following oxidation of the alcohol to an aldehyde, the resulting amino-aldehyde could undergo an intramolecular cyclization upon reaction with an electron-rich aromatic or heteroaromatic ring.
Table 2: Potential Heterocyclic Systems Derived from this compound
| Reagent(s) | Resulting Heterocycle |
|---|---|
| 1,3-Dicarbonyl compound | Dihydropyridine derivatives |
| Phosgene equivalent | Cyclic carbamate (B1207046) |
| Isothiocyanate | Thiazolidinone derivatives |
Role in Catalyst or Ligand Synthesis for Organometallic Chemistry
The development of novel ligands is crucial for advancing the field of organometallic catalysis. The aminomethyl and hydroxymethyl functionalities of this compound provide two potential coordination sites for metal ions, making it an attractive scaffold for the design of bidentate ligands.
The nitrogen of the amine and the oxygen of the alcohol can coordinate to a metal center to form a stable chelate ring. The steric and electronic properties of the resulting ligand can be fine-tuned by derivatization of the amine or alcohol, or by introducing additional substituents onto the aromatic ring. For example, phosphine (B1218219) groups could be introduced via reaction of the aminomethyl group with chlorodiphenylphosphine, leading to the formation of P,N-type ligands. Such ligands are of interest in asymmetric catalysis, where the chiral environment created by the ligand can induce enantioselectivity in chemical transformations. The design of ligands based on this scaffold allows for systematic modification to optimize catalytic activity and selectivity for specific organometallic reactions.
Emerging Research Frontiers and Future Directions for 5 Aminomethyl 2 Fluorophenyl Methanol Chemistry
Exploration of Novel Reaction Pathways and Unprecedented Reactivities
The distinct functional groups of [5-(Aminomethyl)-2-fluorophenyl]methanol—the primary amine, the benzyl (B1604629) alcohol, and the fluorine-substituted benzene (B151609) ring—offer a rich landscape for exploring novel chemical reactions. While the individual reactivities of these groups are well-understood, their interplay within a single molecule can lead to unprecedented chemical behavior.
Intramolecular Catalysis and Tandem Reactions: The proximity of the aminomethyl and methanol (B129727) groups could facilitate intramolecular catalysis, leading to novel cyclization or condensation reactions. For instance, under specific conditions, the amine could act as an internal base or nucleophile, activating the alcohol for subsequent transformations. This could pave the way for one-pot syntheses of complex heterocyclic structures.
Fluorine-Directed Reactivity: The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. This opens up avenues for introducing a variety of functional groups onto the benzene ring, which would be challenging to achieve in the non-fluorinated analogue. Furthermore, the fluorine atom can influence the acidity of the benzylic protons, potentially enabling novel C-H functionalization reactions at the benzylic position. Recent advancements in radical benzylic C(sp³)–H fluorination, which can proceed without a directing group, could also be explored to introduce additional fluorine atoms, further modulating the compound's properties beilstein-journals.org.
Oxidation and Reduction Reactions: The primary alcohol and amine groups are amenable to a range of oxidation and reduction reactions. Selective oxidation of the alcohol to an aldehyde or carboxylic acid, while preserving the amine, or vice-versa, would yield valuable difunctional building blocks for organic synthesis. Conversely, reductive amination of the corresponding aldehyde (if synthesized) could be a pathway to secondary or tertiary amines. The selective oxidation of aminobenzyl alcohols to their corresponding aldehydes is a known transformation that can be achieved under mild conditions, avoiding over-oxidation to the carboxylic acid nih.gov.
Biocatalysis: The use of enzymes to catalyze reactions on this compound could offer high selectivity and milder reaction conditions. For instance, lipases could be employed for the enantioselective acylation of the alcohol, while oxidoreductases could be used for selective oxidation. The conversion of L-lysine to 5-aminovalerate (5AVA) employing lysine 2-monooxygenase (DavB) and 5-aminovaleramidase (DavA) showcases the potential of biocatalysis in transforming molecules with amine functionalities nih.gov.
| Reaction Type | Potential Reagents/Conditions | Potential Products |
| Intramolecular Cyclization | Acid or base catalysis, heating | Novel heterocyclic compounds |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | Substituted phenyl derivatives |
| Benzylic C-H Functionalization | Radical initiators, photoredox catalysis | Further functionalized benzylic position |
| Selective Oxidation (Alcohol) | Mild oxidizing agents (e.g., PCC, DMP) | [5-(Aminomethyl)-2-fluorophenyl]carbaldehyde |
| Selective Oxidation (Amine) | Specific oxidizing agents | Imines or other nitrogen-containing functionalities |
| Enantioselective Acylation | Lipase, acyl donor | Chiral esters |
Development of Advanced Analytical Techniques for Complex Mixtures Incorporating the Compound
The analysis of this compound and its reaction products, especially in complex mixtures, necessitates the development and application of advanced analytical techniques. The presence of a fluorine atom provides a unique handle for certain analytical methods.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and identification of this compound and its derivatives. For volatile derivatives, GC-MS can provide detailed structural information through fragmentation patterns. For less volatile or thermally labile compounds, HPLC coupled with various detectors (e.g., UV-Vis, mass spectrometry) is the method of choice. The development of chiral stationary phases for HPLC would be crucial for the separation and analysis of enantiomeric products resulting from asymmetric synthesis. Analytical methods for perfluoroalkyl substances (PFASs) are often dominated by chromatography combined with mass spectrometric detection nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard techniques for structural elucidation. However, the presence of fluorine makes ¹⁹F NMR a particularly valuable tool. ¹⁹F NMR is highly sensitive and can provide detailed information about the electronic environment of the fluorine atom, making it an excellent probe for monitoring reactions and identifying fluorinated products in a mixture.
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) is essential for the accurate determination of molecular formulas of novel compounds derived from this compound. Tandem mass spectrometry (MS/MS) can be used to fragment ions and obtain structural information, which is particularly useful for identifying unknown products in complex reaction mixtures.
Hyphenated Techniques: The combination of separation techniques with spectroscopic methods, such as LC-NMR and LC-IR, can provide comprehensive information about the components of a complex mixture without the need for isolating each compound. These hyphenated techniques would be invaluable for the rapid screening of reaction conditions and the identification of transient intermediates.
| Analytical Technique | Application | Information Obtained |
| HPLC (Chiral) | Separation of enantiomers | Enantiomeric excess, stereochemistry |
| GC-MS/MS | Analysis of volatile derivatives | Molecular weight, fragmentation pattern, structure |
| ¹⁹F NMR | Monitoring reactions, product identification | Electronic environment of fluorine, presence of fluorinated species |
| HRMS | Accurate mass determination | Elemental composition, molecular formula |
| LC-NMR | Analysis of complex mixtures | Structure of separated components in solution |
Theoretical Predictions for Further Derivatization and Chemical Behavior
Computational chemistry and theoretical predictions can play a pivotal role in guiding the experimental exploration of this compound's chemistry. By modeling the molecule's properties and simulating reaction pathways, researchers can gain insights into its reactivity and design new derivatization strategies.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the molecule's electronic structure, bond energies, and reactivity indices. This information can help identify the most reactive sites for various types of reactions. For example, calculating the Fukui function can predict the most likely sites for nucleophilic and electrophilic attack. Computational studies on fluorinated compounds have shown that fluorination can enhance chemical stability and modulate reactivity emerginginvestigators.org.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of this compound and its derivatives. This is particularly important for understanding its potential interactions with other molecules, such as in host-guest chemistry or as a monomer in a polymer chain.
Predicting Reaction Pathways and Transition States: Theoretical calculations can be used to map out the energy profiles of potential reaction pathways, including the identification of transition states and intermediates. This can help in understanding reaction mechanisms and in predicting the feasibility of novel transformations before they are attempted in the lab. For instance, simulations can help discover new reactions, as demonstrated by the use of the artificial force induced reaction (AFIR) method to find novel fluorination reactions eurekalert.org.
In Silico Design of Derivatives: Computational tools can be used to design new derivatives of this compound with specific desired properties. For example, by systematically modifying the functional groups and calculating the resulting electronic and steric properties, it is possible to screen for candidates with enhanced reactivity or specific binding affinities for target applications.
| Theoretical Method | Predicted Property/Behavior | Application in Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Predicting reaction sites, understanding reaction mechanisms |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Predicting polymer structure, studying binding interactions |
| Transition State Theory | Reaction energy barriers, reaction rates | Guiding experimental conditions, predicting product distributions |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with properties | Designing new derivatives with desired functionalities |
Potential in Materials Science or Polymer Chemistry as a Monomer or Cross-linking Agent (purely chemical/material application)
The bifunctional nature of this compound, possessing both an amine and an alcohol group, makes it a promising candidate as a monomer or a cross-linking agent in the synthesis of novel polymers and materials.
As a Monomer: The amine and alcohol groups can participate in polymerization reactions to form a variety of polymers. For example, it can be used as an AB-type monomer in step-growth polymerization. Reaction with a dicarboxylic acid or its derivative could lead to the formation of poly(ester-amide)s. Alternatively, reaction with a diisocyanate could yield poly(urethane-urea)s. The presence of the fluorine atom in the polymer backbone would be expected to impart unique properties to the resulting material, such as increased thermal stability, chemical resistance, and hydrophobicity. 5-(Aminomethyl)-2-furanmethanol, a bio-based analogue, is considered an important intermediate for polymer materials researchgate.net.
As a Cross-linking Agent: If incorporated into a polymer chain through one of its functional groups, the remaining functional group can be used for subsequent cross-linking reactions. For example, if the alcohol group is used to form a polyester, the pendant aminomethyl groups can react with cross-linking agents like epoxides or diisocyanates to form a thermoset material. This would lead to a polymer network with enhanced mechanical properties and solvent resistance. Crosslinking is a crucial process in polymer chemistry that enhances material properties by forming connections between polymer chains mdpi.com.
Fluorinated Polymers: The incorporation of fluorine into polymers is a well-established strategy for modifying their properties. Fluoropolymers are known for their low surface energy, high thermal stability, and excellent chemical resistance. By using this compound as a building block, it is possible to create novel fluorinated polymers with tailored properties for specific applications, such as high-performance coatings, membranes, or electronic materials.
| Polymer Type | Potential Co-monomer/Reactant | Anticipated Polymer Properties |
| Poly(ester-amide) | Dicarboxylic acid (e.g., adipic acid) | Improved thermal stability, chemical resistance |
| Poly(urethane-urea) | Diisocyanate (e.g., MDI, TDI) | Enhanced mechanical strength, hydrophobicity |
| Epoxy Thermoset | Diglycidyl ether (e.g., DGEBA) | High cross-link density, solvent resistance |
Q & A
Basic: What synthetic strategies are recommended for preparing [5-(Aminomethyl)-2-fluorophenyl]methanol?
Answer:
A common approach involves multi-step functionalization of fluorophenyl precursors. For example:
Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution using protected amine reagents.
Hydroxyl Group Installation : Reduce a ketone or aldehyde intermediate (e.g., using NaBH₄ or LiAlH₄) to generate the methanol moiety.
Purification : Employ preparative HPLC or column chromatography to isolate the product, as demonstrated in analogous syntheses of fluorinated aromatic alcohols .
Key Considerations : Monitor reaction progress with TLC or LCMS to avoid over-reduction or side reactions. Protect reactive groups (e.g., amines) during synthesis to prevent undesired byproducts.
Advanced: How can researchers resolve discrepancies in solubility and stability data for this compound?
Answer:
Contradictory solubility/stability reports often arise from variations in:
- Solvent Systems : Test in multiple solvents (e.g., DMSO, water, ethanol) under controlled pH and temperature.
- Analytical Methods : Use orthogonal techniques (e.g., NMR for purity, UV-Vis for degradation kinetics) to cross-validate results.
- Accelerated Stability Studies : Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) and track degradation via LC-MS to identify labile functional groups (e.g., fluorophenyl or aminomethyl moieties) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values.
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., with proteases or oxidases) to assess inhibition potency.
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .
Advanced: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (fluorine splitting in ¹H NMR) and amine/methanol group integration.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELX programs for refinement .
- LC-HRMS : Confirm molecular weight and detect trace impurities (<0.1%).
- Elemental Analysis : Validate empirical formula accuracy, especially for fluorine content .
Basic: What safety precautions are essential during handling?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential amine volatility or methanol off-gassing.
- Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent oxidation of the aminomethyl group .
Advanced: How can synthetic yield be optimized while minimizing byproducts?
Answer:
- Reaction Optimization : Use DoE (Design of Experiments) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation).
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates.
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback .
Advanced: How should researchers address contradictions between crystallographic and spectroscopic data?
Answer:
- Dynamic Effects : Compare solid-state (X-ray) and solution-state (NMR) data to identify conformational flexibility.
- Disorder Modeling : Refine crystallographic data with SHELXL to account for disordered fluorine or methanol groups .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or crystal packing energies .
Advanced: What strategies are recommended for studying interactions with macromolecular targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to proteins (e.g., enzymes, receptors).
- Docking Simulations : Use AutoDock or Schrödinger to predict binding poses, guided by crystallographic data of analogous compounds .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
Advanced: How can crystallographers overcome challenges in resolving its crystal structure?
Answer:
- Twinned Crystals : Use SHELXD for structure solution and TWINLAW for detwinning .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for fluorine atoms.
- Hydrogen Bond Analysis : Map H-bond networks involving the methanol and aminomethyl groups using PLATON .
Advanced: What methodologies identify degradation pathways under physiological conditions?
Answer:
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- LC-MS/MS Analysis : Identify degradation products (e.g., fluorophenol derivatives) via fragmentation patterns.
- Stability-Indicating Assays : Develop HPLC methods with PDA detection to track degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
